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  • Product: 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Fluoro-6-nitrobenzo[c]oxaborol-1(3H)-ol: A Versatile Scaffold for Novel Therapeutics

An In-Depth Technical Guide to 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol: A Versatile Scaffold for Novel Therapeutics Abstract The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol: A Versatile Scaffold for Novel Therapeutics

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, leading to the development of novel therapeutics with unique mechanisms of action. This guide provides a comprehensive technical overview of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, a key chemical intermediate poised for the synthesis of next-generation drug candidates. We will explore its chemical structure and properties, delve into its significant potential as a starting material for creating diverse compound libraries, and discuss prospective biological targets, including phosphodiesterase 4 (PDE4) and aminoacyl-tRNA synthetases. This document serves as a resource for researchers, chemists, and drug development professionals, offering foundational knowledge, prospective synthetic strategies, and key experimental protocols to unlock the therapeutic potential of this versatile molecule.

The Benzoxaborole Scaffold: A Privileged Structure in Modern Drug Discovery

The incorporation of boron into heterocyclic ring systems has marked a significant advancement in drug design. Among these, the benzoxaborole scaffold is particularly noteworthy for its unique chemical properties and broad range of biological activities.[3][4] The key to its success lies in the vacant p-orbital of the boron atom, which allows it to form stable, reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[5] This distinct mechanism of action often translates into high potency and specificity.

Benzoxaboroles generally exhibit favorable drug-like properties, including low biotoxicity, good aqueous solubility, and the ability to engage in both covalent and non-covalent interactions with protein targets.[2][6] This has led to the discovery of new classes of anti-inflammatory, antifungal, antibacterial, antiviral, and antiprotozoal agents.[2][4][6]

Two landmark drugs underscore the therapeutic value of this scaffold:

  • Crisaborole (Eucrisa®): An anti-inflammatory agent that targets phosphodiesterase 4 (PDE4) and is approved for the treatment of atopic dermatitis.[2][6]

  • Tavaborole (Kerydin®): An antifungal drug that inhibits leucyl-tRNA synthetase (LeuRS), approved for treating onychomycosis.[2][6][7]

The clinical success of these compounds has fueled intense interest in developing new benzoxaborole derivatives to address a wide range of medical challenges.[3]

Profile of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is a strategically functionalized derivative of the core benzoxaborole scaffold. Its value lies primarily in its role as a key intermediate for the synthesis of novel, biologically active compounds.[8]

Chemical Structure and Identifiers

The molecule features a standard benzo[c][1][2]oxaborol-1(3H)-ol core, substituted with a fluorine atom at the 5-position and a nitro group at the 6-position. These functional groups are critical handles for chemical modification and for modulating the molecule's electronic and pharmacokinetic properties.

Table 1: Chemical Identifiers and Molecular Information

PropertyValueSource
CAS Number 943311-35-1[8]
Molecular Formula C₇H₅BFNO₄[8]
Molecular Weight 196.93 g/mol [8]
MDL Number MFCD22415391[8]
Physicochemical Properties

The physicochemical properties of this intermediate are crucial for its handling, storage, and subsequent chemical reactions.

Table 2: Known and Predicted Physical Properties

PropertyValueSource
Melting Point 162-167 °C[8]
Boiling Point (Predicted) 335.1 ± 52.0 °C[8]
Density (Predicted) 1.51 ± 0.1 g/cm³[8]
Storage Conditions 2-8°C, Sealed, Inert Gas[8]

Synthetic Utility and Potential Derivatizations

The true potential of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol lies in its capacity as a versatile building block. The fluoro and nitro substituents provide orthogonal handles for a wide array of chemical transformations, enabling the generation of large, diverse libraries for structure-activity relationship (SAR) studies.

Key Functional Groups for Derivatization
  • The Nitro Group (NO₂): The electron-withdrawing nitro group is a cornerstone of its synthetic utility. It can be readily reduced to an amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This resulting aniline derivative is a nucleophile that can undergo a multitude of reactions, including:

    • Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

    • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

    • Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

    • Reductive amination: Reaction with aldehydes or ketones.

  • The Fluoro Group (F): The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. It is often incorporated into drug candidates to:

    • Enhance metabolic stability: The C-F bond is strong and resistant to enzymatic cleavage.

    • Modulate lipophilicity: Increasing the molecule's ability to cross cell membranes.

    • Alter pKa: Influencing the ionization state of nearby functional groups.

    • Improve binding affinity: Through favorable electrostatic or dipole interactions with the target protein.

Proposed Synthetic Workflow for Library Generation

The following workflow illustrates a high-level strategy for leveraging 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol to create a library of novel compounds for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 Final Products start 5-Fluoro-6-nitrobenzo[c] [1,2]oxaborol-1(3H)-ol intermediate 6-Amino-5-fluorobenzo[c] [1,2]oxaborol-1(3H)-ol start->intermediate Nitro Group Reduction (e.g., H₂, Pd/C) amide Amide Derivatives intermediate->amide Amide Coupling (R-COOH, EDC/HOBt) sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation (R-SO₂Cl, Base) urea Urea/Thiourea Derivatives intermediate->urea Reaction with Isocyanates (R-NCO) alkylated N-Alkylated Derivatives intermediate->alkylated Reductive Amination (R-CHO, NaBH(OAc)₃) library Diverse Chemical Library for Screening amide->library sulfonamide->library urea->library alkylated->library

Caption: Proposed workflow for generating a diverse chemical library.

Potential Biological Targets and Therapeutic Applications

By drawing parallels with clinically successful benzoxaboroles, we can hypothesize the most promising therapeutic avenues for derivatives of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

Anti-inflammatory Potential via PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that downregulates inflammatory responses.[9] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-13.[10] This is the mechanism of action for crisaborole in treating atopic dermatitis.[11][12]

Derivatives synthesized from the title compound could be screened for PDE4 inhibitory activity. The versatile chemistry allows for fine-tuning of the molecule's structure to optimize binding to the bimetal center in the PDE4 active site, potentially leading to potent and selective anti-inflammatory agents.[11]

PDE4_Pathway cluster_cell Inflammatory Cell Proinflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Proinflammatory_Stimuli->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP (inactive) PDE4->AMP degrades cAMP to Inflammation_Up Production of Pro-inflammatory Cytokines PDE4->Inflammation_Up promotes Inflammation_Down Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-13) PKA->Inflammation_Down leads to Benzoxaborole Benzoxaborole Derivative (e.g., Crisaborole) Benzoxaborole->PDE4 INHIBITS

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Exploratory

An In-depth Technical Guide to 5-Fluoro-6-nitrobenzo[c]oxaborol-1(3H)-ol (CAS: 943311-35-1) for Researchers and Drug Development Professionals

An In-depth Technical Guide to 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol (CAS: 943311-35-1) for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Fluoro-6-ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol (CAS: 943311-35-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol, a key intermediate in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and its pivotal role as a scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and methodologies.

Core Compound Profile

5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is a specialized chemical entity belonging to the benzoxaborole class of compounds. The presence of the oxaborole ring, a five-membered heterocyclic system containing boron and oxygen, imparts unique chemical and biological properties. The strategic placement of a fluorine atom and a nitro group on the benzene ring further modulates its reactivity and potential biological activity, making it a valuable precursor for a diverse range of pharmaceutical agents.

Table 1: Physicochemical Properties of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

PropertyValueSource(s)
CAS Number 943311-35-1N/A
Molecular Formula C₇H₅BFNO₄[3]
Molecular Weight 196.93 g/mol [3]
Appearance SolidN/A
Melting Point 162-167 °C[3]
Boiling Point (Predicted) 335.1 ± 52.0 °C[3]
Density (Predicted) 1.51 ± 0.1 g/cm³[3]
Purity (Typical) ≥98%N/A
Storage Conditions 2-8°C, under inert gas, sealed from light and moistureN/A

Synthesis and Purification: A Proposed Pathway

Conceptual Synthetic Workflow

The synthesis of benzoxaboroles often commences from appropriately substituted phenylboronic acids. For our target molecule, a logical starting point would be a derivative of 2-bromo-4-fluoro-1-nitrobenzene.

G A Starting Material: 2-bromo-4-fluoro-1-nitrobenzene B Step 1: Ortholithiation and Borylation A->B 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺ C Intermediate: 2-bromo-4-fluoro-1-nitro-6-(dihydroxyboryl)benzene B->C D Step 2: Intramolecular Cyclization C->D Reduction (e.g., NaBH₄) or Hydrolysis E Final Product: 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol D->E G A Benzoxaborole B Leucyl-tRNA Synthetase (LeuRS) Editing Site A->B D Covalent Adduct Formation (Boron with ribose diol) B->D C tRNA Leu C->B E Inhibition of Protein Synthesis D->E F Cell Death E->F G A 10 B-containing Compound (derived from Benzoxaborole) B Selective Accumulation in Tumor Cells A->B C Irradiation with Thermal Neutrons B->C D 10 B(n,α) 7 Li Nuclear Reaction C->D E High-LET Alpha Particles and Lithium Nuclei D->E F Localized Tumor Cell Destruction E->F

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Foundational

Harnessing the Potential of 6-Nitrobenzoxaboroles: A Technical Guide to Combating Neglected Tropical Diseases

Foreword Neglected Tropical Diseases (NTDs) continue to impose a significant burden on global health, disproportionately affecting the world's most impoverished communities. The existing therapeutic arsenal for many of t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Neglected Tropical Diseases (NTDs) continue to impose a significant burden on global health, disproportionately affecting the world's most impoverished communities. The existing therapeutic arsenal for many of these diseases is fraught with challenges, including toxicity, complex administration routes, and emerging resistance. This landscape underscores the urgent need for novel, safe, and effective oral treatments. The benzoxaborole class of compounds, characterized by a boron-containing heterocyclic core, has emerged as a promising chemotype in the fight against a range of infectious pathogens.[1] This guide provides a comprehensive technical overview of the therapeutic potential of a specific subclass, 6-nitrobenzoxaboroles, for researchers, scientists, and drug development professionals dedicated to addressing the challenges of NTDs. We will delve into their unique mechanisms of action, showcase the preclinical and clinical journey of key candidates, and provide detailed experimental protocols to empower further research and development in this critical field.

The Benzoxaborole Scaffold: A New Frontier in Anti-Infective Drug Discovery

Benzoxaboroles are a novel class of boron-containing small molecules that have demonstrated potent activity against bacteria, fungi, and protozoan parasites.[1][2] The key to their biological activity lies in the presence of a boron atom within the heterocyclic ring structure.[3] This boron atom is highly electrophilic, enabling it to form reversible covalent bonds with hydroxyl groups present in the active sites of various protein targets.[1] This unique mode of interaction confers high specificity and potency, making benzoxaboroles an attractive scaffold for the development of new anti-infective agents.

The focus of this guide, the 6-nitro substituted benzoxaboroles, represents a significant advancement within this chemical class, demonstrating enhanced efficacy against several NTD-causing pathogens.

Unraveling the Mechanism of Action: How 6-Nitrobenzoxaboroles Disrupt Parasite Biology

The trypanocidal and antileishmanial activity of 6-nitrobenzoxaboroles stems from their ability to inhibit essential parasitic enzymes that are distinct from their mammalian counterparts, thereby providing a therapeutic window.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

One of the primary and most well-characterized targets of benzoxaboroles is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[2][4] LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, a critical step in translating the genetic code into functional proteins.[1][2]

Benzoxaboroles, through their boron atom, interact with the editing domain of LeuRS.[1][2] This domain serves as a proofreading mechanism to ensure the correct amino acid is attached to the tRNA. By binding to this site, benzoxaboroles trap the tRNA in the editing domain, effectively halting the entire protein synthesis pathway and leading to parasite death. This mechanism, known as the oxaborole tRNA capture (OBORT), has been demonstrated in various pathogens, including trypanosomes.[2]

LeuRS_Inhibition cluster_parasite Parasite Cytoplasm LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein Protein Synthesis LeuRS->Protein Charges tRNA-Leu, enabling synthesis tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Binds to Synthetic Site Benzoxaborole 6-Nitrobenzoxaborole Benzoxaborole->LeuRS Binds to Editing Site caption Mechanism of LeuRS Inhibition by 6-Nitrobenzoxaboroles

Caption: Mechanism of LeuRS Inhibition by 6-Nitrobenzoxaboroles.

Targeting Cleavage and Polyadenylation Specificity Factor (CPSF3)

In the case of Leishmania, a key benzoxaborole candidate, DNDI-6148, has been shown to act primarily through the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3).[5][6] CPSF3 is an endonuclease that plays a vital role in the processing of pre-messenger RNA (pre-mRNA) into mature mRNA. By inhibiting this enzyme, DNDI-6148 disrupts the parasite's ability to produce functional proteins, leading to cell death. This represents a novel mechanism of action for antileishmanial drugs.[5][6]

Other Potential Mechanisms

While LeuRS and CPSF3 are well-defined targets, research suggests that benzoxaboroles may have other mechanisms of action. Some studies indicate that they can induce significant morphological changes in parasites, including reductions in cell size and detached flagella.[7] Additionally, some benzoxaborole compounds have been shown to inhibit the proteasome of kinetoplastid parasites, another essential cellular machinery for protein degradation and turnover.

Leading 6-Nitrobenzoxaborole Candidates in the NTD Drug Development Pipeline

Through extensive medicinal chemistry and screening efforts, several promising 6-nitrobenzoxaborole candidates have been identified and advanced into preclinical and clinical development.

CompoundTarget Disease(s)Primary Mechanism of ActionKey Preclinical FindingsDevelopment Stage
SCYX-7158 Human African Trypanosomiasis (HAT) - Stage 2Not fully elucidated, likely involves LeuRS inhibitionOrally active, CNS permeable, and curative in murine models of stage 2 HAT at doses as low as 12.5 mg/kg.[8][9]Preclinical/Phase 1 Clinical Trials[8]
DNDI-6148 Visceral Leishmaniasis (VL), Cutaneous Leishmaniasis (CL)Inhibition of CPSF3 endonuclease[5][6]Potent in vitro and in vivo activity, with >98% reduction in parasite burden in hamster models of VL.[5] Also shows high efficacy in murine models of CL.[10][11]Preclinical Candidate[5][6]
AN15368 Chagas DiseaseProdrug activated by parasite carboxypeptidases, targets mRNA processing pathway[12][13]Curative in non-human primates with long-term, naturally acquired T. cruzi infections.[13]Clinically Ready Candidate[13]
SCYX-7158 for Human African Trypanosomiasis (HAT)

Also known as sleeping sickness, HAT is a fatal disease if left untreated.[3] The second stage of the disease involves the parasite crossing the blood-brain barrier, making treatment particularly challenging.[3] SCYX-7158 was developed as an orally active benzoxaborole with the ability to penetrate the central nervous system.[8][9]

  • In Vitro and In Vivo Efficacy: SCYX-7158 demonstrates potent activity against various strains of Trypanosoma brucei, including T. b. rhodesiense and T. b. gambiense.[8][9] In murine models of stage 2 HAT, oral administration of SCYX-7158 resulted in a 100% cure rate.[9]

  • Pharmacokinetics: This compound exhibits high oral bioavailability in rodents and non-human primates, a long elimination half-life, and excellent distribution into the brain and cerebrospinal fluid, achieving therapeutically relevant concentrations.[8][9]

DNDI-6148 for Leishmaniasis

Visceral leishmaniasis is the most severe form of the disease and is fatal if not treated.[5][14] Current treatments are suboptimal, highlighting the need for new oral therapies. DNDI-6148 has emerged as a promising preclinical candidate for both visceral and cutaneous leishmaniasis.[5][10][15]

  • In Vitro and In Vivo Efficacy: DNDI-6148 shows potent activity against intracellular amastigotes of various Leishmania species.[10][11] In hamster models of visceral leishmaniasis, it achieved a greater than 98% reduction in parasite burden.[5] For cutaneous leishmaniasis, it led to a significant reduction in lesion size and a 2-log-fold decrease in parasite load in mice.[10][11]

  • Pharmacokinetics and Safety: DNDI-6148 possesses a favorable pharmacokinetic profile for oral administration and has an acceptable safety profile, making it suitable for further development.[5][6]

AN15368 for Chagas Disease

Chagas disease, caused by Trypanosoma cruzi, is a major health problem in Latin America.[16] The available treatments have limitations in terms of efficacy and side effects.[16] AN15368 is a prodrug that is specifically activated by parasite enzymes.[12][13]

  • Mechanism of Activation and Action: AN15368 is converted by parasite carboxypeptidases into its active form, which then targets the parasite's mRNA processing pathway.[12][13]

  • In Vivo Efficacy: This compound has demonstrated remarkable efficacy, being uniformly curative in non-human primates with long-standing, naturally acquired infections, without detectable acute or long-term toxicity.[13]

Key Experimental Protocols for the Evaluation of 6-Nitrobenzoxaboroles

To facilitate further research in this area, we provide detailed methodologies for key in vitro and in vivo experiments.

In Vitro Efficacy Assay Against Intracellular Leishmania Amastigotes

This protocol is designed to determine the 50% effective concentration (EC50) of a compound against the clinically relevant intracellular stage of the parasite.

Step-by-Step Methodology:

  • Macrophage Seeding: Seed peritoneal macrophages from a suitable animal model (e.g., BALB/c mice) onto 24-well plates with coverslips and incubate overnight to allow for adherence.

  • Parasite Infection: Add stationary phase Leishmania promastigotes (e.g., L. donovani, L. major) to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 5:1 to 7:1.[10]

  • Incubation: Incubate the infected cells overnight at 34-37°C in a 5% CO2 atmosphere to allow for parasite internalization and transformation into amastigotes.[10]

  • Compound Addition: Prepare serial dilutions of the 6-nitrobenzoxaborole compound and add them to the infected macrophage cultures. Include appropriate positive (e.g., amphotericin B) and negative (vehicle) controls.

  • Further Incubation: Incubate the plates for an additional 72-96 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa to visualize the macrophages and intracellular amastigotes.[10]

  • Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages for each compound concentration.

  • EC50 Calculation: Calculate the EC50 value by plotting the percentage inhibition of parasite growth against the compound concentration and fitting the data to a dose-response curve.

in_vitro_workflow cluster_workflow In Vitro Efficacy Workflow A 1. Seed Macrophages in 24-well plates B 2. Infect with Leishmania Promastigotes A->B C 3. Incubate for Parasite Internalization B->C D 4. Add Serial Dilutions of Benzoxaborole C->D E 5. Incubate for 72-96h D->E F 6. Fix and Stain with Giemsa E->F G 7. Microscopic Count of Amastigotes F->G H 8. Calculate EC50 G->H caption Workflow for In Vitro Antileishmanial Assay.

Caption: Workflow for In Vitro Antileishmanial Assay.

In Vivo Efficacy Assessment in a Murine Model of Cutaneous Leishmaniasis

This protocol outlines the procedure for evaluating the efficacy of a 6-nitrobenzoxaborole in a mouse model of cutaneous leishmaniasis.

Step-by-Step Methodology:

  • Infection: Infect BALB/c mice subcutaneously in the footpad or base of the tail with stationary phase L. major promastigotes.

  • Lesion Development: Allow the infection to establish and lesions to develop over a period of 3-4 weeks.

  • Treatment Initiation: Once lesions are measurable, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 6-nitrobenzoxaborole compound orally (or via the desired route) daily for a specified period (e.g., 5-10 days).[10][11]

  • Efficacy Monitoring:

    • Lesion Size: Measure the diameter of the lesion daily using digital calipers.[10][11]

    • Parasite Load: At the end of the treatment period, sacrifice the mice and collect tissue from the infected site (and draining lymph nodes/spleen if applicable). Quantify the parasite burden using quantitative PCR (qPCR) to measure parasite DNA.[10][11]

  • Data Analysis: Compare the lesion size and parasite load in the treated groups to the untreated control group to determine the percentage of inhibition and statistical significance.

Future Directions and Overcoming Challenges

The development of 6-nitrobenzoxaboroles for the treatment of NTDs is a significant step forward, but challenges remain.

  • Resistance Management: As with any antimicrobial agent, the potential for resistance is a concern. Continuous monitoring and research into the mechanisms of resistance will be crucial. Combination therapies may also play a role in mitigating this risk.

  • Broad-Spectrum Potential: The activity of benzoxaboroles against multiple kinetoplastid parasites suggests the exciting possibility of developing a single drug for several NTDs. Further research is needed to explore this potential.

  • Clinical Translation: The journey from a preclinical candidate to a registered drug is long and arduous, particularly for diseases that primarily affect low-income populations. Continued collaboration between academic institutions, pharmaceutical companies, and non-profit organizations like the Drugs for Neglected Diseases initiative (DNDi) will be essential for success.[10][15]

Conclusion

6-Nitrobenzoxaboroles represent a beacon of hope in the fight against neglected tropical diseases. Their novel mechanisms of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties, particularly their suitability for oral administration, position them as a transformative class of therapeutics. The progression of compounds like SCYX-7158, DNDI-6148, and AN15368 through the drug development pipeline is a testament to the power of targeted drug discovery and collaborative research. As scientists and drug developers, it is imperative that we continue to build upon this momentum, leveraging the unique chemistry of the benzoxaborole scaffold to deliver safe, effective, and accessible treatments to the millions of people who need them most.

References

  • Jacobs, R. T., Nare, B., Wring, S. A., Orr, M. D., Chen, D., Sligar, J. M., Jenks, M. X., Noe, R. A., Bowling, T. S., Mercer, L. T., Rewerts, C., Gaukel, E., Owens, J., Parham, R., Randolph, R., Beaudet, B., Bacchi, C. J., Yarlett, N., Plattner, J. J., Freund, Y., … Don, R. (2011). Benzoxaboroles: a new class of potential drugs for human African trypanosomiasis. PubMed.
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  • University of Dundee. (n.d.). Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition.
  • Wang, Y., Zhang, Y., & Liu, Y. (2020). Discovery of N-(4-sulfamoylphenyl)thioureas as Trypanosoma brucei leucyl-tRNA synthetase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Jacobs, R. T., Nare, B., Wring, S. A., Orr, M. D., Chen, D., Sligar, J. M., Jenks, M. X., Noe, R. A., Bowling, T. S., Mercer, L. T., Rewerts, C., Gaukel, E., Owens, J., Parham, R., Randolph, R., Beaudet, B., Bacchi, C. J., Yarlett, N., Plattner, J. J., Freund, Y., … Don, R. (2011). SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis. PLOS Neglected Tropical Diseases.
  • Van den Kerkhof, M., De Smedt, T., Caljon, G., De Muylder, G., Yardley, V., Murdan, S., Maes, L., & Croft, S. L. (2019). Novel Benzoxaborole, Nitroimidazole and Aminopyrazoles With Activity Against Experimental Cutaneous Leishmaniasis. PubMed.
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Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Fluoro-6-nitrobenzo[c]oxaborol-1(3H)-ol

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol Introduction: The Significance of Benzoxaboroles in Modern Drug Discovery The benzoxaborole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

Introduction: The Significance of Benzoxaboroles in Modern Drug Discovery

The benzoxaborole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structure, featuring a boron atom integrated into a bicyclic system, imparts novel chemical and biological properties. The boron atom's empty p-orbital allows it to act as a Lewis acid, forming reversible covalent bonds with biological nucleophiles, a mechanism that has been successfully exploited in several FDA-approved drugs like Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis).[3] The target molecule of this guide, 5-Fluoro-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol, is a key intermediate for creating novel therapeutics, particularly those aimed at combating resistant microbial strains.[6]

This document provides a detailed, three-step synthetic pathway starting from the commercially available 2-bromo-5-fluorobenzaldehyde.[7] The guide is designed for researchers and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: first, the construction of the core 5-fluorobenzoxaborole ring system, and second, the regioselective nitration of this ring to yield the final product.

G cluster_0 Stage 1: Benzoxaborole Core Synthesis cluster_1 Stage 2: Aromatic Nitration A 2-Bromo-5-fluorobenzaldehyde B 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)- 4-fluorobenzaldehyde A->B Step 1: Miyaura Borylation C 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol B->C Step 2: Reductive Cyclization D 5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (Final Product) C->D Step 3: Regioselective Nitration

Figure 1: Overall synthetic workflow from the starting material to the final product.

Part 1: Synthesis of the Benzoxaborole Core

This stage involves converting the starting aryl bromide into a boronic ester, followed by a tandem reduction-cyclization to form the heterocyclic ring.

Step 1: Miyaura Borylation of 2-bromo-5-fluorobenzaldehyde

Principle & Rationale: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester onto an aryl halide.[8] We utilize bis(pinacolato)diboron (B2pin2) as the boron source, which provides a stable, easily purified pinacol boronic ester intermediate.[9] The choice of potassium acetate (KOAc) as the base is critical; it is a mild base that facilitates the catalytic cycle without promoting premature hydrolysis of the boronic ester or competitive Suzuki-Miyaura homocoupling.[8][9] The Pd(dppf)Cl2 catalyst is selected for its high efficiency and functional group tolerance in such transformations.

Experimental Protocol:

Reagent/MaterialM.W.AmountMolesEquiv.
2-Bromo-5-fluorobenzaldehyde203.0110.0 g49.25 mmol1.0
Bis(pinacolato)diboron (B2pin2)253.9413.7 g54.18 mmol1.1
Potassium Acetate (KOAc)98.1414.5 g147.7 mmol3.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)731.71.08 g1.48 mmol0.03
1,4-Dioxane (anhydrous)-250 mL--

Procedure:

  • To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluorobenzaldehyde, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2.

  • Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Add 250 mL of anhydrous 1,4-dioxane via cannula or syringe.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Purify the residue by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorobenzaldehyde as a white to off-white solid.

Expected Yield: 70-85%.

Step 2: Reductive Cyclization to form 5-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol

Principle & Rationale: This step achieves two crucial transformations, ideally in a one-pot sequence. First, the aldehyde is selectively reduced to a primary benzyl alcohol using sodium borohydride (NaBH4), a mild reducing agent that will not affect the boronic ester. Second, upon acidic workup, the pinacol ester is hydrolyzed to the corresponding boronic acid. The resulting ortho-(hydroxymethyl)phenylboronic acid undergoes spontaneous intramolecular cyclization (dehydration) to form the thermodynamically stable five-membered benzoxaborole ring.[10]

G start Key Intermediates in Reductive Cyclization A Boronic Ester Aldehyde B O B(pin) CH2OH F A->B 1. NaBH4, MeOH Reduction C Final Benzoxaborole Product B->C 2. Acidic Workup Hydrolysis & Cyclization

Figure 2: Transformation from boronic ester to the benzoxaborole ring.

Experimental Protocol:

Reagent/MaterialM.W.AmountMolesEquiv.
2-(...)-4-fluorobenzaldehyde250.0810.0 g39.98 mmol1.0
Sodium Borohydride (NaBH4)37.831.82 g47.98 mmol1.2
Methanol (MeOH)-150 mL--
Tetrahydrofuran (THF)-50 mL--
1 M Hydrochloric Acid (HCl)-~100 mL--

Procedure:

  • Dissolve the boronic ester intermediate in a mixture of 150 mL of methanol and 50 mL of THF in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2-3. This step hydrolyzes the pinacol ester and induces cyclization.

  • Stir the mixture for 30 minutes at room temperature.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by a short silica gel plug to yield 5-Fluorobenzo[c][4][5]oxaborol-1(3H)-ol as a white solid.

Expected Yield: 85-95%.

Part 2: Regioselective Nitration of 5-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol

This final step introduces the nitro group onto the benzoxaborole core. This is a hazardous procedure that requires strict adherence to safety protocols.

Principle & Rationale: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The regiochemical outcome is dictated by the existing substituents. The fluorine at C-5 is an ortho-, para- director, and the C-O-B moiety at C-7a and C-1 is deactivating. The desired C-6 position is ortho to the activating fluorine atom, making it the most favorable site for electrophilic attack by the nitronium ion (NO2+), which is generated in situ from nitric acid and sulfuric acid. The reaction must be performed at low temperatures to control the exothermic reaction and prevent side product formation.

MANDATORY SAFETY PROTOCOL: Nitration reactions are highly energetic and can lead to runaway reactions or explosions if not handled correctly.[11]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[12][13]

  • Engineering Controls: This procedure MUST be performed in a certified chemical fume hood.[4]

  • Handling Acids: Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling. NEVER add water or other reagents quickly to concentrated acid.[14]

  • Quenching: The reaction must be quenched slowly by pouring it onto ice to dissipate the heat generated.

  • Emergency Preparedness: Ensure an emergency eyewash and shower station are immediately accessible.[12]

Experimental Protocol:

Reagent/MaterialM.W.AmountMolesEquiv.
5-Fluorobenzoxaborol151.935.0 g32.9 mmol1.0
Sulfuric Acid (H2SO4, 98%)98.0825 mL--
Fuming Nitric Acid (HNO3, >90%)63.011.5 mL~35.6 mmol1.08

Procedure:

  • In a 100 mL flask, carefully add 25 mL of concentrated sulfuric acid and cool it to -10 °C using an ice-salt or acetone/dry ice bath.

  • Slowly, dropwise, add 1.5 mL of fuming nitric acid to the cold sulfuric acid, ensuring the temperature does not exceed 0 °C. Stir for 10 minutes to form the nitrating mixture.

  • In a separate 250 mL flask, dissolve 5.0 g of 5-Fluorobenzo[c][4][5]oxaborol-1(3H)-ol in the pre-cooled nitrating mixture, adding it portion-wise at a rate that maintains the internal temperature between -5 °C and 0 °C.

  • Once the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Prepare a 1 L beaker with approximately 400 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum to yield 5-Fluoro-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol . The product can be further purified by recrystallization from ethyl acetate if necessary.[6]

Expected Yield: 75-90%. Expected Melting Point: 162-167 °C[6]

References

  • Standard Operating Procedure for Nitrates. (2012). UC Center for Laboratory Safety. Available at: [Link]

  • Kumar, A., et al. (2015). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science. Available at: [Link]

  • Bon, F., et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Nitration reaction safety. (2024). YouTube. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters. Available at: [Link]

  • Yang, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]

  • Yang, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Nitric Acid Safety Data Sheet. (2024). CF Industries. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [Link]

  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master. Available at: [Link]

  • Lampard, E. (2016). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath PHD Thesis. Available at: [Link]

  • Šlechta, P., et al. (2022). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. Available at: [Link]

  • Tranmer, G. K., et al. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2021). Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. RSC Chemical Biology. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • 5-Fluoro-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol Product Page. MySkinRecipes. Available at: [Link]

  • Kou, H., et al. (2000). Cyclization reactions of 2-alkynylbenzyl alcohol and 2-alkynylbenzylamine derivatives promoted by tetrabutylammonium fluoride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Bonner, T. G., et al. (1960). Kinetic Studies of Nitration with Nitronium Fluoroborate. CaltechAUTHORS. Available at: [Link]

  • 2-Bromo-5-fluorobenzaldehyde Product Page. Alkali Scientific. Available at: [Link]

  • 5-Fluoro-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol Product Page. Dana Bioscience. Available at: [Link]

  • 6-amino-5-fluorobenzo[c][4][5]oxaborol-1(3H)-ol. PubChem. Available at: [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025). MDPI. Available at: [Link]

  • 6-Fluorobenzo[c][4][5]oxaborol-1(3H)-ol. PubChem. Available at: [Link]

  • Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Journal of the American Chemical Society. Available at: [Link]

  • Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Angewandte Chemie. Available at: [Link]

  • Yields and molecular composition of gas phase and secondary organic aerosol from the photooxidation of the volatile consumer product benzyl alcohol. Atmospheric Chemistry and Physics. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]

  • Intramolecular cyclization of 2-hydroxybenzyl allenyl ether. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting ring-opening hydrolysis of benzoxaboroles at high pH

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for benzoxaborole chemistry. As a Senior Application Scientist, I've designed this guide to provide both rap...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzoxaborole chemistry. As a Senior Application Scientist, I've designed this guide to provide both rapid answers and in-depth solutions to challenges associated with the ring-opening hydrolysis of benzoxaboroles, particularly under high pH conditions. This resource is structured to help you diagnose issues, understand the underlying mechanisms, and implement robust experimental protocols.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered in the lab.

Q1: My benzoxaborole compound is degrading rapidly in my pH 8.5 buffer. Why is this happening?

Benzoxaboroles are Lewis acids that exist in a dynamic equilibrium between their cyclic (closed) form and a ring-opened boronic acid form.[1][2] This equilibrium is highly sensitive to pH. At high pH, the increased concentration of hydroxide ions (OH⁻) in the solution accelerates the nucleophilic attack on the electron-deficient boron atom. This facilitates the formation of an anionic, tetrahedral boronate intermediate, which is the precursor to the hydrolyzed, ring-opened state.[3] Essentially, high pH conditions dramatically shift the equilibrium towards the less stable open form.

Q2: How can I quickly check if my benzoxaborole is undergoing ring-opening?

The most direct method is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. The boron atom's chemical environment changes significantly upon hydrolysis, resulting in a distinct shift in the ¹¹B NMR spectrum.[4][5] The trigonal (closed ring) benzoxaborole will have a different chemical shift compared to the tetrahedral (hydrolyzed) boronate species. A stability-indicating HPLC method can also be used to separate the more polar, ring-opened product from the parent compound.[5]

Q3: Are all benzoxaboroles equally susceptible to hydrolysis at high pH?

No, susceptibility varies. The electronic properties of substituents on the aromatic ring play a crucial role. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially making it more susceptible to nucleophilic attack.[6] Conversely, electron-donating groups may decrease Lewis acidity.[6] Therefore, the specific structure of your benzoxaborole derivative will influence its stability profile.

Q4: Can I prevent hydrolysis by simply lowering the temperature of my experiment?

Lowering the temperature will decrease the rate of hydrolysis, as it is a chemical reaction with an activation energy barrier. However, it will not stop the process entirely or change the equilibrium position at a given pH. It is a useful strategy for temporarily slowing degradation during sample preparation or analysis but is not a permanent solution for achieving stability in a high-pH environment.

In-Depth Troubleshooting Guides

This section explores complex issues with detailed explanations and actionable solutions.

Issue 1: Inconsistent Results and Poor Reproducibility in Biological Assays

Scenario: You are screening a benzoxaborole inhibitor against a target enzyme in a buffer at pH 8.0. Your IC₅₀ values are inconsistent across different days and experimental runs.

Root Cause Analysis: The issue likely stems from variable rates of benzoxaborole hydrolysis. The active species is typically the closed-ring form, which binds to the target.[3][7] If your compound is hydrolyzing at a variable rate, the concentration of the active inhibitor is fluctuating, leading to inconsistent biological data.

Troubleshooting Workflow Diagram

G start Inconsistent Assay Results q1 Is buffer pH verified before each experiment? start->q1 a1_no Calibrate pH meter. Verify buffer pH immediately before use. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is the incubation time strictly controlled? a1_yes->q2 a2_no Standardize all incubation times. Use a precise timer. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Has a pH stability profile been established for the compound? a2_yes->q3 a3_no Perform a time-course stability study at the assay pH using HPLC or NMR. Determine the compound's half-life. q3->a3_no No a3_yes Is the assay endpoint within the compound's stable window? q3->a3_yes Yes q4 Is the assay endpoint within the compound's stable window? a3_yes->q4 a4_no Redesign the assay: - Shorten incubation time. - Lower assay pH if possible. - Add compound immediately  before measurement. q4->a4_no No a4_yes Problem likely lies elsewhere (e.g., enzyme stability, detection method). Investigate other assay parameters. q4->a4_yes Yes

Caption: Troubleshooting workflow for inconsistent biological data.

Solutions & Protocols:

  • Establish a Stability Profile: Before conducting extensive biological assays, determine the half-life of your benzoxaborole in the exact assay buffer.

    • Protocol: Prepare a stock solution of your compound. Dilute it to the final assay concentration in the pH 8.0 buffer. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot, quench any further reaction (e.g., by acidifying with a small amount of formic acid), and analyze by a stability-indicating HPLC method. Plot the percentage of the parent compound remaining over time to determine its stability.

  • Modify Assay Protocol: If the compound is unstable, modify the assay.

    • Option A (Shorten Time): Reduce pre-incubation and reaction times to minimize the degradation window.

    • Option B (pH Adjustment): Investigate if the enzyme target is active at a slightly lower pH (e.g., 7.4-7.8) where the compound is more stable.

    • Option C (Dosing Strategy): Add the benzoxaborole compound to the assay plate immediately before initiating the reaction and reading the results.

Issue 2: Analytical Method Shows Multiple or Drifting Peaks

Scenario: During HPLC analysis of a benzoxaborole sample from a high-pH solution, you observe peak tailing, the appearance of a new, more polar peak over time, or inconsistent peak areas upon re-injection.

Root Cause Analysis: This is a classic sign of on-column degradation or hydrolysis occurring in the sample vial within the autosampler.[5] The neutral, closed form of the benzoxaborole has a specific retention time, while the more polar, anionic ring-opened boronic acid will elute earlier. If this conversion is happening during the analysis, it will manifest as distorted or multiple peaks.

Mechanism of Base-Catalyzed Hydrolysis

G Benzoxaborole Benzoxaborole (sp² Boron) Intermediate Anionic Boronate (sp³ Boron) Benzoxaborole->Intermediate + OH⁻ Intermediate->Benzoxaborole - OH⁻ Opened 2-(hydroxymethyl)phenyl- boronic acid Intermediate->Opened + H₂O Opened->Intermediate - H₂O

Caption: Equilibrium of benzoxaborole hydrolysis at high pH.

Solutions & Protocols:

  • Optimize Sample Diluent: Do not dissolve or dilute your samples in aqueous high-pH buffers for extended periods before injection.

    • Protocol: Use an aprotic solvent like acetonitrile (ACN) or a mildly acidic aqueous solution (e.g., water with 0.1% formic acid) as your sample diluent. This will "lock" the compound in its closed form. Prepare samples immediately before placing them in the autosampler queue.

  • Use a Cooled Autosampler: If available, set your autosampler temperature to 4-10 °C to slow down the hydrolysis of samples waiting to be injected.

  • Develop a Fast HPLC Method: Reduce the chances of on-column degradation by minimizing the run time.

    • Strategy: Use a shorter column (e.g., 50 mm), a smaller particle size stationary phase (e.g., sub-2 µm), and a faster gradient to reduce the total analysis time.[5]

Key Analytical Protocols

A reliable analytical method is the cornerstone of troubleshooting.

Protocol 1: Monitoring Hydrolysis by ¹¹B NMR Spectroscopy

This technique provides unambiguous evidence of the boron species in solution.

  • Sample Preparation:

    • Prepare a ~10-20 mM solution of your benzoxaborole in a suitable deuterated solvent (e.g., D₂O, or an organic solvent like DMSO-d₆ if solubility is an issue).

    • Prepare your high-pH buffer (e.g., phosphate or borate) in D₂O.

    • In an NMR tube, mix the compound solution and the D₂O buffer to achieve the desired final pH and concentration.

  • Acquisition:

    • Acquire a standard ¹H spectrum to confirm the compound's identity.

    • Acquire a ¹¹B spectrum. The trigonal benzoxaborole typically appears around δ 28-32 ppm, while the tetrahedral boronate species appears further upfield, around δ 3-7 ppm.

    • Acquire spectra at different time points to monitor the conversion.

  • Data Analysis: Integrate the peaks corresponding to the closed and open forms to determine their relative ratio at equilibrium or the rate of conversion.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

This is the workhorse method for quantitative stability studies.

  • Column Selection: A standard C18 reversed-phase column is usually a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid ensures the benzoxaborole remains in its protonated, closed form during separation.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Method Development:

    • Forced Degradation: To confirm your method is "stability-indicating," you must show it can separate the parent compound from its degradation products. Prepare three samples:

      • Acid-stressed: Dissolve the compound in 0.1 M HCl and heat gently.

      • Base-stressed: Dissolve the compound in 0.1 M NaOH at room temperature for a short period (this will cause rapid hydrolysis).

      • Oxidative-stressed: Dissolve the compound in a dilute hydrogen peroxide solution.

    • Gradient Optimization: Inject all three stressed samples and an unstressed sample. Develop a gradient elution method (e.g., 5% to 95% B over 10-15 minutes) that achieves baseline separation between the parent peak and all degradation peaks, especially the more polar peak from the base-stressed sample (the ring-opened form).

    • Detection: Use a UV detector set to the λₘₐₓ of your benzoxaborole. A Photo Diode Array (PDA) detector is ideal as it can help confirm peak purity.[5]

Data Summary Table: Analytical Techniques

TechniqueInformation ProvidedProsCons
¹¹B NMR Direct observation of Boron species (trigonal vs. tetrahedral). Quantitative ratio of open/closed forms.Unambiguous structural information.[5]Requires high concentration; specialized equipment.
¹H NMR Indirect monitoring via changes in proton signals (e.g., -CH₂-O- group).[1]Widely available; provides structural context.Signal overlap can be an issue; less direct than ¹¹B NMR.
HPLC-UV Quantitative separation of parent and degradants. Determines purity and stability over time.High sensitivity and throughput; robust and common.[5]Requires method development; potential for on-column issues.[5]
LC-MS Confirms mass of parent and degradants.Provides molecular weight confirmation, adding certainty to peak identification.[5]More complex instrumentation; potential for ion suppression.
References
  • Ellis, G. A., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Muthana, S. M., et al. (2024). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

  • Adam, G. C., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 6(8), 926–931. [Link]

  • Adam, G. C., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1184. [Link]

  • Sikorski, D., & Wietrzyk, J. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 4319–4379. [Link]

  • Lampard, E. (2019). Benzoxaboroles and Boronic Acids for Sensing Applications. University of Bath (Ph.D. Thesis). [Link]

  • Palte, M. J., et al. (2022). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. ACS Medicinal Chemistry Letters, 13(1), 126–131. [Link]

  • Liu, C. T., et al. (2020). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 414, 213295. [Link]

  • Palte, M. J. (2021). Catalytic and Biological Applications of Benzoxaborolones. MIT (Ph.D. Thesis). [Link]

  • Singh, G., et al. (2024). Benzoxaboroles in medicinal chemistry: A structure-guided perspective on next-generation therapeutics. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Reddit User Discussion. (2022). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Wang, L., et al. (2015). Temperature- and pH-Responsive Benzoboroxole-Based Polymers for Flocculation and Enhanced Dewatering of Fine Particle Suspensions. ACS Applied Materials & Interfaces, 7(50), 27978–27989. [Link]

  • Tagami, T., et al. (2011). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Controlled Release, 154(1), 48–54. [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Liu, C. T., et al. (2020). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boric Acid Impurities in 5-Fluoro-6-nitrobenzo[c]oxaborol-1(3H)-ol Samples

Technical Support Center: Troubleshooting Boric Acid Impurities in 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol Samples Prepared by the Senior Application Scientist Team Welcome to the technical support center for res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Boric Acid Impurities in 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol Samples

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol. This guide provides in-depth troubleshooting advice and detailed protocols for identifying and removing a common and problematic impurity: boric acid. Ensuring the high purity of your benzoxaborole compound is critical for the reliability of experimental data and the safety and efficacy of potential therapeutic agents.[3]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding boric acid contamination.

Q1: Why is my 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol sample contaminated with boric acid?

Boric acid (H₃BO₃) is a common impurity for several reasons related to the synthesis and stability of benzoxaboroles:

  • Synthetic Precursors: Many synthetic routes for boronic acids and their derivatives, including benzoxaboroles, may involve reagents that can hydrolyze to boric acid.

  • Degradation: Benzoxaboroles, while generally more stable than their acyclic boronic acid counterparts, can undergo degradation under certain conditions (e.g., exposure to moisture over extended periods), leading to the formation of boric acid as a byproduct.[4]

  • Cross-Coupling Reactions: If the benzoxaborole is used in reactions like Suzuki-Miyaura cross-coupling, unreacted starting material or side reactions can lead to boric acid in the crude product.

Q2: How can I confirm the presence and quantity of boric acid impurity?

Several analytical techniques can be employed to detect and quantify boric acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating the target compound from boric acid.[5] A suitable method, likely involving a C18 column and a polar mobile phase, can provide quantitative data on the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹B NMR: This is the most direct method. Boric acid and 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol will have distinct chemical shifts due to the different coordination environments of the boron atoms.

    • ¹H NMR: While the target compound has a complex aromatic proton signal, boric acid's hydroxyl protons may be visible, though they are often broad and can exchange with residual water in the NMR solvent.

  • Ion Chromatography (IC): This technique is highly sensitive for the determination of borates and can be used for accurate quantification, especially at trace levels.[6]

Q3: What are the fundamental property differences between my target compound and boric acid that I can leverage for purification?

The successful removal of boric acid hinges on exploiting the significant differences in physicochemical properties between it and the much larger, more complex 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

Property5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-olBoric Acid (H₃BO₃)Purification Implication
Structure Complex heterocyclic organic moleculeSimple, inorganic triolLarge differences in polarity and intermolecular interactions.
Molecular Weight 196.93 g/mol [7]61.83 g/mol [8]Significant size difference.
Acidity Weakly acidic (pKa of the B-OH group)Very weak Lewis acid (pKa ≈ 9.24)[1]Can be converted to a highly water-soluble borate salt with a mild base.[9][10]
Solubility in Water Expected to be low to moderate.Moderately soluble in cold water (4.72 g/100 mL at 20°C), highly soluble in hot water (27.53 g/100 mL at 100°C).[1]Difference in solubility can be exploited by washing with cold water or recrystallization.
Solubility in Organic Solvents Soluble in polar organic solvents like ethyl acetate.[7]Soluble in lower alcohols (methanol, ethanol); very slightly soluble in acetone and ethyl acetate.[1][11]Selective dissolution and recrystallization are possible.
Volatility Non-volatile solid.Non-volatile, but forms volatile esters (e.g., trimethyl borate) with alcohols like methanol.[1][2]Can be removed azeotropically with methanol.[12]
Q4: What are the recommended methods for removing boric acid?

Based on the property differences, three primary methods are recommended, ranging from simple and quick to more comprehensive purification:

  • Basic Liquid-Liquid Extraction: Ideal for quickly removing the bulk of boric acid.

  • Recrystallization: Excellent for achieving high purity if a suitable solvent system is found.

  • Flash Column Chromatography: The most powerful method for separating compounds with different polarities.

In-Depth Troubleshooting & Purification Protocols

As a Senior Application Scientist, my recommendation is to always approach purification systematically. Start with an analytical assessment (e.g., HPLC or NMR) to gauge the level of impurity, choose a method, and then re-assess purity to confirm success.

Method 1: Purification via Basic Liquid-Liquid Extraction (LLE)

Causality Behind This Method: This technique exploits the acidic nature of boric acid. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), the boric acid is deprotonated to form the sodium borate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your significantly more non-polar target compound remains in the organic phase.[10]

Detailed Protocol:
  • Dissolution: Dissolve the impure 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol sample in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane (DCM). A concentration of ~20-50 mg/mL is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Aqueous Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. If using DCM, this will be your organic layer. If using ethyl acetate, the aqueous layer is the bottom layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 3-6) one more time to ensure complete removal.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water and helps break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Troubleshooting LLE:
  • Emulsion Formation: If the layers do not separate cleanly, add a small amount of brine and swirl gently. Letting the funnel stand for a longer period can also help.

  • Product Precipitation: If your product is precipitating at the interface, you may need to add more organic solvent to ensure it remains fully dissolved.

LLE Workflow Diagram

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_workup Workup start Impure Sample dissolve Dissolve in Ethyl Acetate start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_base Add aq. NaHCO₃ & Shake sep_funnel->add_base separate Allow Layers to Separate add_base->separate organic_phase Organic Layer (Product) separate->organic_phase Keep aqueous_phase Aqueous Layer (Boric Acid as Salt) separate->aqueous_phase Discard brine_wash Wash with Brine organic_phase->brine_wash dry Dry over Na₂SO₄ brine_wash->dry evaporate Evaporate Solvent dry->evaporate finish Purified Product evaporate->finish

Caption: Workflow for boric acid removal using basic liquid-liquid extraction.

Method 2: Purification via Recrystallization

Causality Behind This Method: Recrystallization purifies compounds based on differential solubility.[13][14] The ideal solvent is one where your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Boric acid should either be highly soluble at all temperatures (so it stays in the mother liquor) or insoluble (so it can be filtered off hot). Given boric acid's high solubility in hot water and moderate solubility in alcohols, a mixed solvent system or a non-alcoholic organic solvent might be effective.[1][15]

Detailed Protocol:
  • Solvent Selection: The reported melting point was determined in ethyl acetate, making it a good starting point for solvent screening.[7] Test small amounts of your sample in solvents like ethyl acetate, isopropanol, or a toluene/heptane mixture.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. This is a critical step to ensure a good yield.[14]

  • Hot Filtration (Optional): If there are insoluble impurities (unlikely for boric acid), perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[13]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization:
  • Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of the impure compound. Re-heat the solution and add more solvent.

  • No Crystals Form: If no crystals appear after cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[13] If that fails, a small seed crystal of pure product can be added.

Recrystallization Workflow Diagram ```dot

Recrystallization_Workflow start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Boric Acid) filter->mother_liquor dry Dry Crystals Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Caption: Systematic workflow for flash column chromatography purification.

Post-Purification Purity Assessment

After performing any of the above purification protocols, it is imperative to verify the removal of boric acid. Use one of the analytical methods described in FAQ Q2 (e.g., HPLC, NMR) to confirm the purity of your 5-Fluoro-6-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol sample before proceeding with your research.

References

  • Wikipedia. Boric acid. [Link]

  • Sciencemadness Wiki. Boric acid. [Link]

  • Criscuoli, A., Rossi, E., Cofone, F., & Drioli, E. Boric acid solubility in different solvents (Ullmann's 2006). ResearchGate. [Link]

  • ResearchGate. Determination of the Impurity Composition of Boric Acid by Inductively Coupled Plasma Optical Emission Spectrometry. [Link]

  • PubChem. Boric Acid. [Link]

  • Japanese Pharmacopoeia. Boric Acid / Official Monographs for Part I. [Link]

  • ResearchGate. Boric acid solubility in ethanol and acetone. [Link]

  • Welch Materials. Development of Analytical Method for Boric Acid in the Preparation Using Xtimate Sugar-Ca and Ultisil AQ-C18. [Link]

  • Aksoy, M., et al. (2012). Discovery of Novel Orally Bioavailable Oxaborole 6-Carboxamides That Demonstrate Cure in a Murine Model of Late-Stage Central Nervous System African Trypanosomiasis. Antimicrobial Agents and Chemotherapy, 56(11), 5934–5943. [Link]

  • Dionex. Determination of Trace Amounts of Boric Acid in Cosmetics. [Link]

  • Dana Bioscience. 5-Fluoro-6-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol 5g. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process? [Link]

  • ResearchGate. Structure of oxaboroles and affinity chromatography resins. [Link]

  • University of Colorado Boulder. Recrystallization is the most common method for purifying solid compounds. [Link]

  • ChemTalk. Lab Procedure: Recrystallization. [Link]

  • Lab Alley. How and Why to Neutralize Boric Acid. [Link]

  • MIT DSpace. Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • MySkinRecipes. 5-Fluoro-6-nitrobenzo[c]o[1][2]xaborol-1(3H)-ol. [Link]

  • Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o343. [Link]

  • St. Denis, J. D., et al. (2015). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. ACS Medicinal Chemistry Letters, 6(11), 1132–1137. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Applications of Oxaborole Derivatives. [Link]

  • PubMed. Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late-stage central nervous system african trypanosomiasis. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(15), 3891–3899. [Link]

  • Axplora. Small molecules purification. [Link]

  • Reddit. Trying to remove a boronic acid in a workup. Help! [Link]

  • ResearchGate. The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Membrane Permeability of Polar Benzoxaborole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar benzoxaborole derivatives. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polar benzoxaborole derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to one of the most common challenges encountered with this promising class of compounds: poor membrane permeability. By understanding the underlying mechanisms and employing the strategies outlined here, you can significantly improve the translational potential of your benzoxaborole-based therapeutics.

Introduction: The Benzoxaborole Permeability Challenge

Benzoxaboroles are a versatile class of boron-heterocyclic compounds with a wide range of therapeutic applications, including antifungal, antibacterial, and anti-inflammatory agents.[1][2][3] Their unique chemical properties, such as their ability to form reversible covalent bonds with biological targets, make them attractive drug candidates.[4][5] However, the introduction of polar functional groups to optimize target engagement or solubility can inadvertently lead to poor membrane permeability, hindering oral absorption and intracellular target access.[6][7] This guide will address these challenges head-on, providing a framework for diagnosing and overcoming permeability issues in your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when dealing with the membrane permeability of polar benzoxaborole derivatives.

Q1: What are the primary physicochemical properties of my polar benzoxaborole derivative that are likely contributing to its poor permeability?

A1: The permeability of a compound is governed by a balance of several physicochemical properties. For polar benzoxaborole derivatives, the following are key factors that can hinder membrane transport:

  • High Polar Surface Area (PSA): An increased number of polar atoms (oxygens, nitrogens) and hydrogen bond donors/acceptors contributes to a high PSA. As a general rule, for good oral absorption, the TPSA should ideally be below 140 Ų. For brain penetration, a much lower TPSA of less than 90 Ų is often required.[6] Polar benzoxaboroles often exceed these thresholds.

  • Low Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) or distribution coefficient at physiological pH (logD) is a measure of a compound's lipophilicity. Poorly permeable compounds often have a low logP/logD, indicating a preference for aqueous environments over the lipid bilayer of the cell membrane.

  • Ionization State (pKa): The pKa of your benzoxaborole derivative will determine its charge state at physiological pH. Ionized species are significantly less permeable than their neutral counterparts. The benzoxaborole motif itself has a pKa that can be modulated by substituents, influencing its overall charge and permeability.[1]

  • Molecular Weight (MW): While not as directly tied to polarity, larger molecules (generally >500 Da) can face greater difficulty in passive diffusion across the cell membrane.

Q2: How can I quickly assess the membrane permeability of my polar benzoxaborole derivative in the early stages of my research?

A2: For a rapid initial assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[8][9] This cell-free assay measures a compound's ability to diffuse across a lipid-infused artificial membrane, providing a high-throughput and cost-effective way to rank compounds based on their passive diffusion characteristics.[9][10] PAMPA is particularly useful for polar compounds as it isolates the challenge of passive transcellular permeation from the complexities of active transport and efflux.[9]

Q3: My compound shows low permeability in the PAMPA assay. What is my next step to diagnose the problem?

A3: Low PAMPA permeability strongly suggests that the intrinsic physicochemical properties of your compound are hindering its ability to passively diffuse across a lipid membrane. The next logical step is to use a cell-based assay to understand how the compound interacts with a more biologically relevant barrier. The Caco-2 permeability assay is the industry standard for this purpose.[11][12] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, they differentiate into a polarized monolayer of cells that mimic the intestinal epithelium.[11][12]

A bidirectional Caco-2 assay, where you measure permeability from the apical (intestinal lumen) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A), can provide critical information:

  • Passive Permeability: The A-to-B permeability (Papp A-to-B) will give you a more biologically relevant measure of passive transcellular and paracellular transport.

  • Active Efflux: If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio of ≥2), it indicates that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][13]

Q4: My polar benzoxaborole is a substrate for P-glycoprotein (P-gp). What are my options?

A4: Identifying your compound as a P-gp substrate is a critical finding. You can confirm this using MDCK-MDR1 cells , a Madin-Darby canine kidney cell line that is transfected to overexpress human P-gp (MDR1).[13][14][15] A high efflux ratio in this assay is a strong confirmation of P-gp involvement.

To overcome P-gp efflux, you can consider the following approaches:

  • Structural Modification: Make targeted chemical modifications to your benzoxaborole to reduce its affinity for P-gp. This can involve altering hydrogen bonding patterns or masking the recognition motifs for the transporter.

  • Prodrug Strategies: Design a prodrug that masks the part of the molecule recognized by P-gp. The prodrug itself would not be a substrate and, after crossing the membrane, would be cleaved to release the active benzoxaborole.

  • Formulation with P-gp Inhibitors: While less common for new chemical entities, co-administration with a P-gp inhibitor can be explored in later stages of development.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common experimental challenges and their solutions.

Troubleshooting Low Permeability in Caco-2 Assays

Issue: Your polar benzoxaborole derivative shows low apparent permeability (Papp) in the A-to-B direction of a Caco-2 assay, and you've ruled out significant active efflux.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Even polar compounds can have limited solubility in assay buffers. This can lead to an underestimation of permeability. Solution: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or including Bovine Serum Albumin (BSA) in the basolateral compartment to act as a sink and improve the concentration gradient.[12][16]
Non-Specific Binding Lipophilic pockets in your polar molecule might still lead to binding to the plasticware of the assay plate, reducing the effective concentration of the compound available for transport. Solution: Perform a recovery experiment by measuring the total amount of compound in the apical, basolateral, and cell lysate fractions at the end of the assay. Low recovery (<80%) suggests non-specific binding or cell accumulation.[12] Including BSA in the basolateral chamber can also mitigate this issue.[12]
Paracellular Transport Limitation Highly polar, small molecules may preferentially cross the cell monolayer through the tight junctions between cells (paracellular route). The Caco-2 model has relatively tight junctions, which can restrict this pathway. Solution: There is no direct way to modify the tight junctions in a standard assay. However, understanding that your compound may rely on this route is important for interpreting in vivo data, as the tightness of junctions can vary in different segments of the intestine.
Metabolism by Caco-2 Cells Caco-2 cells express some metabolic enzymes that could be degrading your compound during the assay. Solution: Analyze the samples from both the apical and basolateral chambers for the presence of metabolites using LC-MS/MS. If metabolism is significant, this will need to be factored into your overall drug development strategy.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory and compound.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.[11] Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.[15]

    • Alternatively, or in addition, assess the permeability of a paracellular marker like Lucifer Yellow or [¹⁴C]-mannitol.[15][16] The Papp for this marker should be low, indicating tight junction integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at the appropriate pH (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side to mimic the gut environment).

    • For A-to-B permeability: Add your benzoxaborole derivative (dissolved in HBSS, typically at a concentration of 10 µM) to the apical chamber. Add fresh HBSS to the basolateral chamber.

    • For B-to-A permeability: Add your compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Sample Analysis and Calculation:

    • Quantify the concentration of your compound in the samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B).

Section 3: Strategies for Improving Permeability

If your polar benzoxaborole derivative has been confirmed to have low intrinsic permeability, several strategies can be employed to improve its membrane transport characteristics.

Strategy 1: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17][18][19] This is a highly effective strategy for overcoming permeability issues.[18]

Q5: How can I design a prodrug of my polar benzoxaborole to improve its permeability?

A5: The key is to mask the polar functional groups that are hindering permeability with a lipophilic, bioreversible promoiety.[17]

Common Prodrug Strategies for Polar Groups:

  • Esters: If your benzoxaborole has a carboxylic acid or a hydroxyl group, converting it to an ester can significantly increase lipophilicity. These are often cleaved by esterases that are abundant in the body.

  • Amino Acid Prodrugs: Attaching an amino acid or a dipeptide to your molecule can target uptake transporters like PEPT1, which are expressed in the intestine.[20] This can be a "double-targeted" approach where you not only improve passive permeability but also engage active transport mechanisms.[20]

  • Phosphate Esters: While this might seem counterintuitive as it adds a polar group, phosphate esters can improve solubility and be designed to be cleaved by phosphatases at the cell surface.

Workflow for Prodrug Development:

Prodrug_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Identify Polar Group(s) on Benzoxaborole B Select Appropriate Promoieties (e.g., Ester, Amino Acid) A->B C Synthesize Prodrug Candidates B->C D Assess Chemical Stability in Buffers C->D Screening E Evaluate Enzymatic Cleavage in Plasma/Homogenates D->E F Measure Permeability (Caco-2 / MDCK) E->F G Analyze Structure-Permeability-Stability Relationship F->G Data Analysis H Select Lead Prodrug for In Vivo Studies G->H

Caption: A streamlined workflow for the design and evaluation of benzoxaborole prodrugs.

Strategy 2: Formulation Approaches

Advanced formulation strategies can improve the bioavailability of poorly permeable drugs without altering their chemical structure.[21][22][23]

Q6: What formulation strategies are suitable for polar, poorly permeable benzoxaborole derivatives?

A6: While many formulation techniques target poorly soluble compounds, some can also be beneficial for permeability challenges.

Formulation Strategy Mechanism of Action Suitability for Polar Benzoxaboroles
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon contact with gastrointestinal fluids.[22] This can enhance absorption by increasing the drug's solubility and presenting it in a solubilized form at the intestinal wall.This is more effective for lipophilic compounds but can be adapted for moderately polar molecules. The choice of excipients is critical.
Nanoparticle Formulations Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its uptake by intestinal cells.[21][22]This is a promising approach for polar compounds. The surface of the nanoparticles can also be functionalized to target specific uptake pathways.
Use of Permeation Enhancers These are excipients that reversibly disrupt the integrity of the intestinal epithelium, opening tight junctions to allow for increased paracellular transport.[22][24]This approach needs careful consideration due to the potential for toxicity. Chitosan and its derivatives are examples of permeation enhancers that have been investigated.[24]

Logical Flow for Selecting a Permeability Enhancement Strategy:

Strategy_Selection Start Low Permeability Confirmed Efflux Is it an Efflux Substrate? Start->Efflux Intrinsic Intrinsic Permeability Low? Efflux->Intrinsic No Prodrug Pursue Prodrug Strategy Efflux->Prodrug Yes Intrinsic->Prodrug Yes Formulation Consider Formulation Strategies Intrinsic->Formulation Also Consider Redesign Rational Drug Redesign Intrinsic->Redesign If feasible Prodrug->Formulation

Caption: Decision tree for choosing a permeability enhancement strategy.

Conclusion

Overcoming the poor membrane permeability of polar benzoxaborole derivatives is a multifaceted challenge that requires a systematic and informed approach. By leveraging a combination of in vitro permeability assays to diagnose the underlying issues and employing rational strategies such as prodrug design and advanced formulation, researchers can significantly enhance the drug-like properties of these promising therapeutic agents. This guide provides a foundational framework to troubleshoot common problems and make data-driven decisions to advance your drug discovery programs.

References

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Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-6-nitrobenzo[c]oxaborol-1(3H)-ol

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative anal...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—a fluoronitro-substituted aromatic ring and a benzoxaborole core—to offer a robust predictive framework. This guide is intended to aid researchers in the identification and structural elucidation of this and related compounds.

Introduction

5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol (Molecular Formula: C₇H₅BFNO₄, Molecular Weight: 196.93 g/mol ) is a specialized heterocyclic compound featuring a benzoxaborole scaffold.[3] Benzoxaboroles have garnered significant attention in medicinal chemistry for their unique biological activities.[4][5] The introduction of a nitro group and a fluorine atom to the aromatic ring is anticipated to significantly influence its physicochemical properties and, consequently, its fragmentation behavior in mass spectrometry. Understanding these fragmentation pathways is crucial for unambiguous compound identification, metabolite profiling, and quality control in drug development.

This guide will explore the predicted fragmentation patterns under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is expected to be driven by the characteristic behaviors of its three key structural motifs: the nitroaromatic system, the fluorine substituent, and the oxaborole ring.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The initial event is the formation of the molecular ion ([M]•+) at m/z 196.93. The subsequent fragmentation is predicted to follow several key pathways:

  • Loss of Nitro Group and Related Species: Nitroaromatic compounds characteristically lose NO (30 u) and NO₂ (46 u).[6] For the target molecule, this would result in prominent fragment ions at:

    • m/z 167: [M - NO]•+

    • m/z 151: [M - NO₂]•+

  • Fragmentation of the Oxaborole Ring: The benzoxaborole moiety is expected to undergo ring opening and subsequent fragmentation. Common losses include:

    • Loss of H₂O (18 u): From the hydroxyl group on the boron atom, leading to an ion at m/z 179 .

    • Loss of CH₂O (30 u): Cleavage of the C-O bond in the oxaborole ring could lead to the loss of formaldehyde, resulting in a fragment at m/z 167 .

    • Loss of B(OH)₂ (45 u): Cleavage of the boron-containing portion could result in a fragment at m/z 152 .

  • Combined Fragmentation Pathways: A combination of these events is highly probable. For instance, the initial loss of NO₂ followed by the loss of water would yield a fragment at m/z 133 .

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M [M]•+ m/z 197 M_minus_NO [M - NO]•+ m/z 167 M->M_minus_NO - NO (30 u) M_minus_NO2 [M - NO2]+ m/z 151 M->M_minus_NO2 - NO2 (46 u) M_minus_H2O [M - H2O]•+ m/z 179 M->M_minus_H2O - H2O (18 u) M_minus_CH2O [M - CH2O]•+ m/z 167 M->M_minus_CH2O - CH2O (30 u) M_minus_BOH2 [M - B(OH)2]+ m/z 152 M->M_minus_BOH2 - B(OH)2 (45 u) M_minus_NO2_H2O [M - NO2 - H2O]+ m/z 133 M_minus_NO2->M_minus_NO2_H2O - H2O (18 u)

Caption: Predicted EI fragmentation of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol.

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, with fragmentation induced via collision-induced dissociation (CID) in MS/MS experiments.

Positive Ion Mode ([M+H]⁺, m/z 198)

In positive ion mode, protonation is likely to occur on the nitro group or one of the oxygen atoms. Fragmentation would likely proceed through:

  • Loss of H₂O (18 u): A facile loss from the protonated molecule, yielding a fragment at m/z 180 .

  • Loss of NO₂ (46 u): Resulting in a fragment at m/z 152 .

  • Loss of HNO₂ (47 u): Leading to a fragment at m/z 151 .

Negative Ion Mode ([M-H]⁻, m/z 196)

In negative ion mode, deprotonation will likely occur at the hydroxyl group on the boron atom. Subsequent fragmentation could involve:

  • Loss of NO (30 u): A common fragmentation for nitroaromatic anions, resulting in a fragment at m/z 166 .[1][3]

  • Loss of NO₂ (46 u): Leading to a radical anion at m/z 150 .[1][3]

  • Decarbonylation: Loss of CO (28 u) from the phenoxide-type fragment after NO₂ loss is a possibility, which could lead to further ring contraction and rearrangement.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ m/z 198 M_H_minus_H2O [M+H - H2O]+ m/z 180 M_H->M_H_minus_H2O - H2O M_H_minus_NO2 [M+H - NO2]+ m/z 152 M_H->M_H_minus_NO2 - NO2 M_H_minus_HNO2 [M+H - HNO2]+ m/z 151 M_H->M_H_minus_HNO2 - HNO2 M_minus_H [M-H]- m/z 196 M_minus_H_minus_NO [M-H - NO]- m/z 166 M_minus_H->M_minus_H_minus_NO - NO M_minus_H_minus_NO2 [M-H - NO2]•- m/z 150 M_minus_H->M_minus_H_minus_NO2 - NO2

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis with Analogous Structures

To enhance the predictive power of this guide, a comparison with the known fragmentation of related structures is essential.

  • Fluoronitrobenzenes: The EI mass spectra of fluoronitrobenzene isomers show a prominent molecular ion peak and characteristic fragments corresponding to the loss of NO₂ and subsequent fragmentation of the fluorophenyl cation.[7][8][9][10] For example, 1-fluoro-3-nitrobenzene (MW 141.10 g/mol ) exhibits major fragments at m/z 95 ([M-NO₂]⁺) and m/z 75.[7] This supports the predicted initial loss of the nitro group in our target molecule.

  • Benzoxaboroles: Studies on benzoxaborole derivatives, though not containing nitro groups, indicate that fragmentation often involves the oxaborole ring.[11] The stability of the benzoxaborole core is a key factor, and its fragmentation can provide structural information about substituents on the aromatic ring.

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the benzene ring of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol is expected to influence the ionization efficiency and the relative abundance of fragment ions compared to unsubstituted benzoxaboroles.

Experimental Protocols

For researchers seeking to obtain experimental data, the following general protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).

    • Gradient: A suitable gradient from low to high organic content.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • MS1 Scan: Scan for the precursor ions ([M+H]⁺ or [M-H]⁻).

    • MS2 (CID): Select the precursor ion and apply varying collision energies to generate a fragmentation spectrum.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of 5-Fluoro-6-nitrobenzo[c][1][2]oxaborol-1(3H)-ol based on established chemical principles and data from analogous structures. The key predicted fragmentation pathways involve the characteristic losses from the nitroaromatic system and cleavages within the oxaborole ring. While this guide offers a strong starting point for spectral interpretation, it is imperative that these predictions are validated against experimental data. The provided protocols offer a foundation for conducting such experiments. A thorough understanding of these fragmentation patterns will undoubtedly aid in the successful characterization and development of novel benzoxaborole-based therapeutics.

References

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Comparative

A Comparative Analysis of Fluoro- vs. Nitro-Substituted Benzoxaboroles as Antibacterial Agents

Introduction: The Emergence of Benzoxaboroles in Antibacterial Drug Discovery The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Benzoxaboroles in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Benzoxaboroles, a class of boron-heterocyclic compounds, have emerged as a promising frontier in this endeavor.[1][2][3][4][5] Their distinctive structure, featuring a boron atom integrated into a bicyclic system, confers unique chemical properties, most notably the Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological nucleophiles.[3][6] This capability has been effectively harnessed to target essential bacterial enzymes, leading to the development of potent antimicrobial agents.[6][7][8]

This guide provides a comparative analysis of two key subclasses of antibacterial benzoxaboroles: those bearing fluoro-substituents and those with nitro-substituents. We will delve into their distinct mechanisms of action, present comparative efficacy data derived from established experimental protocols, and explore the structure-activity relationships that govern their antibacterial potential.

Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary target for many antibacterial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging tRNA with leucine, a critical step in protein synthesis.[3][6][7][8][9] Inhibition of LeuRS effectively halts bacterial protein production, leading to bacteriostasis and ultimately cell death.

Benzoxaboroles execute this inhibition through a sophisticated and novel mechanism known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[1][2][7][10] The boron atom of the benzoxaborole moiety forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) on tRNALeu within the editing domain of the LeuRS enzyme.[1][2][7] This traps the tRNA in a non-productive state, effectively shutting down the enzyme's catalytic cycle.

LeuRS_Inhibition cluster_Cell Bacterial Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing Site) LeuRS->Inhibition Forms Covalent Adduct with tRNA(Leu) tRNA tRNA(Leu) tRNA->LeuRS Benzoxaborole Benzoxaborole (e.g., Fluoro-substituted) Benzoxaborole->LeuRS Enters Editing Site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Leucylation caption Mechanism of LeuRS Inhibition by Benzoxaboroles. MIC_Workflow start Start: Pure Bacterial Culture prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Microtiter Plate (Compound + Bacteria) prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate 4. Incubate Plate (16-20h at 37°C) inoculate->incubate read_results 5. Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic End: Determine MIC Value read_results->determine_mic

Caption: Standard workflow for MIC determination.

Comparative Antibacterial Efficacy

The substitution pattern on the benzoxaborole ring significantly influences antibacterial potency and, in some cases, the mechanism of activation.

Fluoro-Substituted Benzoxaboroles

Fluorine substitution, particularly at the 5-position, has been shown to be crucial for the antimicrobial activity of many benzoxaboroles. [11]The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron atom, which is believed to facilitate the formation of the covalent adduct with tRNA in the LeuRS editing site. [12][13]Compounds like Tavaborole (AN2690), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, are potent antifungal agents that act via this direct inhibitory mechanism and have paved the way for related antibacterial discovery. [8][9][13][14]The antibacterial activity of fluoro-substituted benzoxaboroles can be broad, though often more pronounced against specific classes of bacteria.

Nitro-Substituted Benzoxaboroles

The introduction of a nitro group presents a fascinating divergence in the mode of action. While direct inhibition is possible, a compelling body of evidence shows that certain nitro-substituted benzoxaboroles function as prodrugs. [1][2]This is a particularly clever strategy to enhance bacterial selectivity and potency. The nitro group itself may render the compound inactive against the target enzyme, LeuRS. However, upon entering the bacterial cell, endogenous nitroreductase enzymes reduce the nitro group to an amino group. [1][2]This bio-activated amino-substituted benzoxaborole is the species that potently inhibits LeuRS.

This prodrug approach offers a distinct advantage: the activation step is dependent on bacterial enzymes, potentially reducing off-target effects in host cells. Structure-activity relationship (SAR) studies have revealed that for some series, the nitro substituent is absolutely essential for antibacterial activity. [1][2]

Comparative MIC Data

The following table summarizes representative MIC values for fluoro- and nitro-substituted benzoxaboroles against key bacterial pathogens. It is important to note that direct comparison is complex as different studies use varied compound structures and bacterial strains.

Compound Class Example Compound Target Organism MIC (µg/mL) Reference
Fluoro-Substituted AN3365 (aminomethylbenzoxaborole)E. coli0.5 - 4[2]
5-Fluoro-benzoxaborole analogsS. aureus (MRSA)1.56 - 12.5[10]
5-CF3-2-formylphenylboronic acidB. cereus< AN2690[13][15]
Nitro-Substituted PT638 (nitrophenyl sulfonamide oxaborole)S. aureus (MRSA)0.4[1][2]
Nitro-substituted benzothiazolesP. aeruginosaPotent Activity[16][17]
Nitrotriazole derivativesM. tuberculosis~3-50 µM[18]

Note: Data is aggregated from multiple sources for illustrative purposes. For specific compound efficacy, refer to the cited literature.

Structure-Activity Relationship (SAR) and Mechanistic Divergence

The choice between a fluoro- and a nitro-substituent is a critical determinant of a benzoxaborole's antibacterial profile.

SAR_Logic cluster_fluoro Fluoro-Substitution cluster_nitro Nitro-Substitution F_Sub Fluoro Group (e.g., at C5) F_Effect Increases Lewis Acidity of Boron Atom F_Sub->F_Effect F_Mechanism Direct Inhibition of LeuRS (OBORT Mechanism) F_Effect->F_Mechanism F_Activity Antibacterial Efficacy F_Mechanism->F_Activity N_Sub Nitro Group N_Mechanism Prodrug: Inactive until Reduced N_Sub->N_Mechanism N_Activation Bacterial Nitroreductase (Activation Step) N_Mechanism->N_Activation N_Active_Form Amino-Substituted Active Form N_Activation->N_Active_Form N_Inhibition Potent Inhibition of LeuRS N_Active_Form->N_Inhibition N_Activity Selective Antibacterial Efficacy N_Inhibition->N_Activity

Caption: Logical flow from substitution to antibacterial action.

  • Causality for Fluoro-Substitution: The presence of a highly electronegative fluorine atom on the aromatic ring withdraws electron density, enhancing the electrophilic character (Lewis acidity) of the boron atom. [12]This heightened acidity facilitates the nucleophilic attack from the diol of the tRNA ribose, promoting the formation of the stable boronate adduct and leading to potent, direct inhibition of LeuRS.

  • Causality for Nitro-Substitution: For nitro-based prodrugs, the initial compound is designed for stability and cell penetration. The nitro group's electron-withdrawing properties are exploited for a different purpose: to serve as a substrate for bacterial nitroreductases. [2]The reduction to an amine is the critical bio-activation step. The resulting amino group alters the electronic properties of the molecule in a way that makes it a highly potent inhibitor of the target enzyme, LeuRS. This reliance on a bacterial-specific enzyme family is a key element of its trustworthy design, aiming for selectivity against the pathogen.

Conclusion

Both fluoro- and nitro-substituted benzoxaboroles represent powerful strategies in the development of new antibacterial agents targeting LeuRS.

  • Fluoro-substituted benzoxaboroles often act as direct inhibitors, where the fluorine atom enhances the intrinsic reactivity of the boron pharmacophore. Their development focuses on optimizing direct binding affinity and selectivity for the bacterial enzyme over its eukaryotic counterpart.

  • Nitro-substituted benzoxaboroles can employ a sophisticated prodrug approach, leveraging the unique metabolic capabilities of bacteria for activation. This offers a pathway to achieving high potency and selectivity, as the active compound is generated in situ within the target pathogen.

The choice of substitution is therefore a fundamental design decision that dictates the compound's entire mode of action. Continued exploration of these and other substitution patterns on the benzoxaborole scaffold holds significant promise for delivering the next generation of antibiotics to combat the growing threat of resistant infections.

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  • N/A. (1995). Acidity and Basicidity of Nitro Substituted Imidazoles. DTIC. Available at: [Link]

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Validation

A Comparative Guide to the Cytotoxicity Selectivity Index of Novel Benzoxaborole Compounds

This guide provides an in-depth assessment of the cytotoxicity selectivity index (SI) for emerging benzoxaborole compounds, with a focus on the structural class represented by 5-fluoro-6-nitro benzoxaboroles. We will exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth assessment of the cytotoxicity selectivity index (SI) for emerging benzoxaborole compounds, with a focus on the structural class represented by 5-fluoro-6-nitro benzoxaboroles. We will explore the fundamental principles of selective cytotoxicity, detail the experimental workflows required for accurate assessment, and compare the performance of benzoxaboroles against other relevant compounds, supported by experimental data from peer-reviewed literature.

The Imperative of Selectivity in Cancer Chemotherapeutics

The ultimate goal in oncology drug development is to eradicate malignant cells while preserving healthy tissue. The Cytotoxicity Selectivity Index (SI) is a critical quantitative measure used to evaluate this very capability. It represents the ratio of a compound's toxicity against normal cells to its toxicity against cancer cells.[1][2] A higher SI value is indicative of greater selectivity, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.[2][3]

The SI is calculated using the following formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Where IC50 (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit the growth of 50% of the cell population. An SI value greater than 3 is generally considered to indicate high selectivity, making it a key benchmark in preclinical drug screening.[1][3]

Benzoxaboroles: A Versatile Scaffold in Medicinal Chemistry

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention for their wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[4] Their unique mechanism often involves the inhibition of key enzymes by forming a stable covalent bond between the boron atom and a diol group in the enzyme's active site.[5]

A notable example is tavaborole (AN2690), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, which functions by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[5][6] More recently, a novel class of anticancer benzoxaboroles was found to act by directly inhibiting Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing.[7] This diverse mechanistic portfolio underscores the potential for developing highly targeted anticancer agents from the benzoxaborole scaffold.

Experimental Workflow: Determining the Cytotoxicity Selectivity Index

To ensure the trustworthiness and reproducibility of SI data, a rigorously standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is a cornerstone for calculating the IC50 values needed for the SI.[8][9]

Core Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11] This product is then solubilized, and the color intensity is measured using a spectrophotometer.[8]

Detailed Experimental Protocol for MTT Assay
  • Cell Seeding:

    • Culture both a cancer cell line (e.g., SKOV3, A2780) and a normal cell line (e.g., MRC5, HEK293T) under appropriate conditions.

    • Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[12]

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., a 5-fluoro-6-nitro benzoxaborole derivative) in the culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a specified exposure time, typically 48 or 72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[10][12]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[11][12]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][10]

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8][12]

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

Workflow for Selectivity Index (SI) Assessment

The following diagram illustrates the logical flow from initial cell culture to the final calculation of the Selectivity Index.

SI_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Start Start: Select Cancer & Normal Cell Lines Culture Cell Culture & Seeding (96-well plates) Start->Culture Treatment Treat with Benzoxaborole (Serial Dilutions) Culture->Treatment Incubate_Treat Incubate (e.g., 48-72h) Treatment->Incubate_Treat MTT_Add Add MTT Reagent Incubate_Treat->MTT_Add Incubate_MTT Incubate (2-4h) MTT_Add->Incubate_MTT Solubilize Add Solubilizer (DMSO) Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calc_Viability Calculate % Cell Viability Read_Abs->Calc_Viability Plot_Data Plot Dose-Response Curve Calc_Viability->Plot_Data Calc_IC50 Determine IC50 Values (Cancer & Normal Cells) Plot_Data->Calc_IC50 Calc_SI Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) Calc_IC50->Calc_SI

Caption: Workflow for determining the Cytotoxicity Selectivity Index.

Comparative Analysis of Benzoxaborole Derivatives

While specific cytotoxicity data for a "5-fluoro-6-nitro benzoxaborole" is not prominently available in the reviewed literature, we can assess the potential of this class by examining structurally related compounds. Research into chalcone-benzoxaborole hybrids and other substituted benzoxaboroles provides valuable insights into their anticancer efficacy and selectivity.[13]

The following table summarizes the reported IC50 values and calculated Selectivity Index for representative benzoxaborole compounds against various human cancer and normal cell lines.

Compound IDChemical ClassCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
Compound 15 Chalcone-BenzoxaboroleSKOV3 (Ovarian)1.4HUVEC (Endothelial)> 40> 28.6[13]
Compound 18 Chalcone-BenzoxaboroleSKOV3 (Ovarian)3.5HUVEC (Endothelial)> 40> 11.4[13]
Compound 47 Chalcone-BenzoxaboroleSKOV3 (Ovarian)3.9HUVEC (Endothelial)> 40> 10.3[13]
DNDI-6148 Amide-BenzoxaborolePMM (Macrophage)> 38MRC5 (Lung Fibroblast)> 38-[14]
AN3365 AminomethylbenzoxaboroleE. coli / P. aeruginosa(Antibacterial)---[15]

Note: Data for DNDI-6148 and AN3365 is provided for context on benzoxaborole development; DNDI-6148 shows low general cytotoxicity, while AN3365 highlights its development as an antibacterial, demonstrating the scaffold's versatility.

Expert Analysis and Discussion

The data presented for chalcone-benzoxaborole hybrids are particularly compelling. Compound 15 , a 4-fluoro substituted derivative, demonstrates potent anticancer activity against the SKOV3 ovarian cancer cell line with an IC50 of 1.4 µM.[13] Crucially, it exhibits minimal toxicity towards normal human umbilical vein endothelial cells (HUVEC), with an IC50 greater than 40 µM. This results in an outstanding Selectivity Index of over 28.6, highlighting a very promising therapeutic window.[13] Similarly, compounds 18 and 47 from the same study show good potency against cancer cells while maintaining low toxicity in normal cells, yielding high SI values.[13]

This high degree of selectivity suggests that the benzoxaborole moiety, when combined with other pharmacophores like chalcones, can be engineered to preferentially target cancer cells. The presence of a fluorine atom, as seen in Compound 15 and the FDA-approved drug tavaborole, often enhances the Lewis acidity of the boron atom, potentially leading to stronger interactions with biological targets and improved activity.[16] The addition of a nitro group, as proposed in the "5-fluoro-6-nitro" structure, would further modulate the electronic properties of the benzoxaborole ring, which could significantly impact both potency and selectivity. While some nitro-containing benzoxaboroles have been investigated as prodrugs requiring bacterial nitroreductase activation, their direct cytotoxic effects in cancer are a field ripe for exploration.[17]

In contrast, a compound like DNDI-6148 , developed for visceral leishmaniasis, was specifically screened for low cytotoxicity against mammalian cells, showing IC50 values >38 µM against both macrophage and fibroblast cell lines.[14] This demonstrates that the benzoxaborole scaffold is not inherently cytotoxic but can be tailored for specific biological targets and safety profiles.

Conclusion

The assessment of the Cytotoxicity Selectivity Index is a cornerstone of modern anticancer drug discovery. The benzoxaborole class of compounds, particularly functionalized derivatives, has demonstrated significant potential for achieving high selectivity. As evidenced by chalcone-benzoxaborole hybrids, it is possible to develop compounds with potent cytotoxicity against cancer cells while sparing normal, healthy cells, leading to highly desirable SI values.

While direct experimental data for 5-fluoro-6-nitro benzoxaboroles is pending in the public domain, the foundational chemistry and existing structure-activity relationships strongly suggest that this is a promising area for further investigation. Future research should focus on synthesizing these specific derivatives and performing rigorous cytotoxicity and selectivity profiling against a diverse panel of cancer and normal cell lines to fully elucidate their therapeutic potential.

References

  • Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. (2024). Cell Chemical Biology, 31(1), 139-149.e14.
  • Chalcone-benzoxaborole hybrids as novel anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). springermedizin.de.
  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023). PMC.
  • Selectivity Index: Significance and symbolism. (2025). ScienceDirect.
  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). (2025). PubMed.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). Anticancer Research.
  • Discovery of a Novel Class of Boron-Based Antibacterials with Activity against Gram-Neg
  • The calculated values of the selectivity index (SI) of some compounds. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. (n.d.). PMC.
  • MTT Cell Proliferation Assay. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. (n.d.). PMC - NIH.
  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. (2015). PubMed.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (n.d.).
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). PMC.

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5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol
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